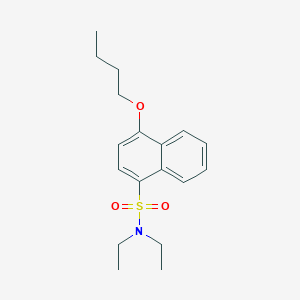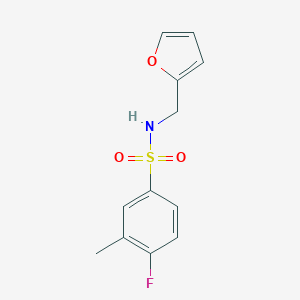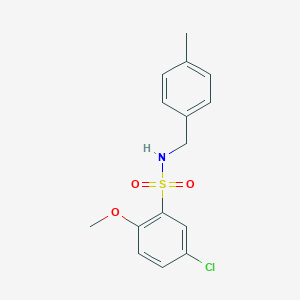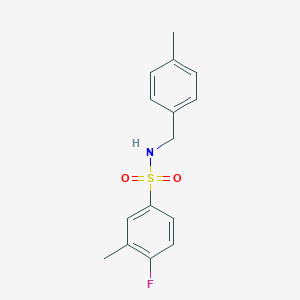
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide, commonly known as DPA, is a compound that has been extensively studied for its potential applications in various fields of research. DPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C. In
Applications De Recherche Scientifique
DPA has been studied for its potential applications in various fields of research. In the field of organic electronics, DPA has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In the field of medicinal chemistry, DPA has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease. DPA has also been studied for its potential as a chiral selector in chromatography and as a ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial for the treatment of Alzheimer's disease. DPA has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DPA has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In animal studies, DPA has been shown to improve cognitive function and memory retention, which may be beneficial for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in various experimental setups. However, DPA has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in certain research projects. Additionally, DPA has low water solubility, which may make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for research on DPA. One area of research is the development of new synthesis methods for DPA that are more efficient and cost-effective. Another area of research is the investigation of DPA's potential as an antitumor agent, particularly for the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,5-dimethylbenzoyl chloride with benzophenone in the presence of a Lewis acid catalyst. The resulting product is then purified through recrystallization to obtain pure DPA. This method has been optimized to achieve high yields and purity of DPA.
Propriétés
Nom du produit |
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO/c1-16-13-14-17(2)20(15-16)23-22(24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |
Clé InChI |
XWYZWENRGSOHMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)






![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

